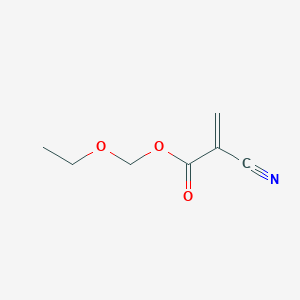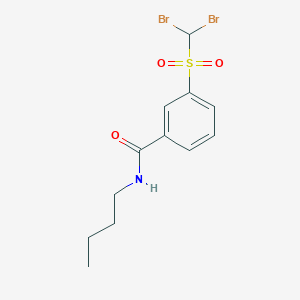
N-Butyl-3-(dibromomethanesulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyl-3-(dibromomethanesulfonyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and industrial applications. This compound is characterized by the presence of a butyl group, a dibromomethanesulfonyl group, and a benzamide core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(dibromomethanesulfonyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method offers advantages such as low reaction times, high yields, and eco-friendly processes.
Industrial Production Methods
Industrial production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines . The use of catalysts such as Cu(OTf)2 can enhance the efficiency of these reactions .
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyl-3-(dibromomethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the dibromomethanesulfonyl group to simpler sulfonyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dibromomethanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while substitution reactions can produce various substituted benzamides .
Wissenschaftliche Forschungsanwendungen
N-Butyl-3-(dibromomethanesulfonyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of N-Butyl-3-(dibromomethanesulfonyl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The dibromomethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity . This interaction can affect various biochemical pathways, making the compound useful in research on enzyme inhibition and drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Butylbenzamide: Lacks the dibromomethanesulfonyl group, making it less reactive in certain chemical reactions.
N-tert-Butylbenzamide: Contains a tert-butyl group instead of a butyl group, which can affect its steric properties and reactivity.
N-Methylbenzamide: Has a methyl group instead of a butyl group, leading to different physical and chemical properties.
Uniqueness
N-Butyl-3-(dibromomethanesulfonyl)benzamide is unique due to the presence of the dibromomethanesulfonyl group, which imparts specific reactivity and makes it suitable for specialized applications in chemical synthesis and research .
Eigenschaften
CAS-Nummer |
324061-05-4 |
|---|---|
Molekularformel |
C12H15Br2NO3S |
Molekulargewicht |
413.13 g/mol |
IUPAC-Name |
N-butyl-3-(dibromomethylsulfonyl)benzamide |
InChI |
InChI=1S/C12H15Br2NO3S/c1-2-3-7-15-11(16)9-5-4-6-10(8-9)19(17,18)12(13)14/h4-6,8,12H,2-3,7H2,1H3,(H,15,16) |
InChI-Schlüssel |
FIIUJYBHXGBNAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


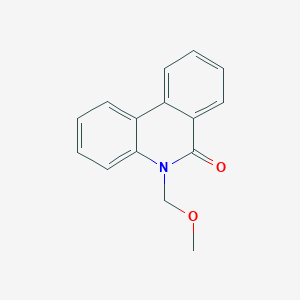

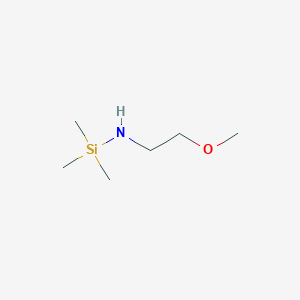

![2-Pyrrolidinecarboxamide, 1-[(3S)-5-chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-2,3-dihydro-3-(2-methoxyphenyl)-2-oxo-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-, (2S,4S)-](/img/structure/B14238114.png)
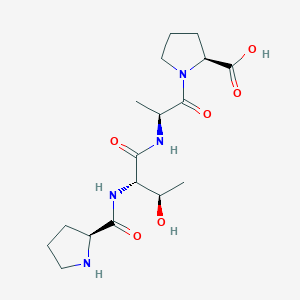
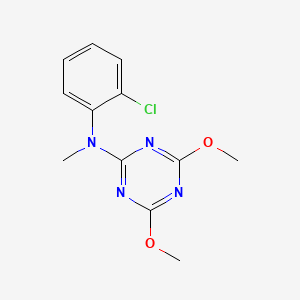
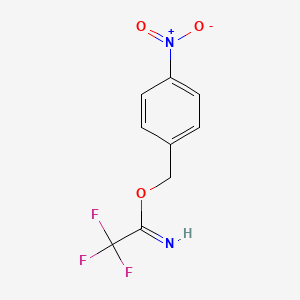
![Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-](/img/structure/B14238141.png)
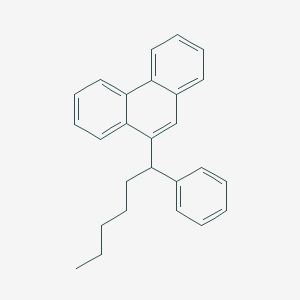
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)

